ALK 抑制剂 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Activin receptor-like kinase-2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor. It plays a crucial role in biological processes controlling the development and regulation of bone, heart, and nervous and reproductive systems . Gain of function mutations in ALK2 have been identified in fibrodysplasia ossificans progressiva (FOP) and the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG) .
Synthesis Analysis
A new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors were designed, synthesized, and evaluated . The first known inhibitor of ALK2, Dorsomorphin, was discovered from the in vivo screening of a diverse chemical library for their ability to dorsalize developing zebrafish embryos .
Molecular Structure Analysis
The structural features of ALK2 inhibitors contribute to their ALK2 potency and selectivity . A cocrystal structure of a benzamide analogue with ALK2 demonstrated direct binding of the amide carbonyl with Lys235 .
Physical And Chemical Properties Analysis
ALK2 is a membrane tyrosine kinase receptor, which was identified for the first time in 1994 . It stimulates multiple signaling pathways associated with cell growth, including janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen activated protein kinases (MAPK), and phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathways, among others .
科学研究应用
Application 1: Treatment of Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field : Oncology
- Summary of the Application : ALK inhibitors, including “ALK inhibitor 2”, have shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC). They are used in both first-line and second-line treatment of patients with advanced ALK-positive NSCLC .
- Methods of Application : The included RCTs were identified through a systematic search of PubMed, EMBASE, Cochrane Library, Clinical Trials.gov, and major cancer conferences. The assessment of progression-free survival (PFS), intracranial PFS, overall survival (OS), and patient-reported outcomes (PROs) was carried out using restricted mean survival time (RMST) model, fractional polynomial model and Royston-Parmar model .
- Results or Outcomes : Alectinib, a type of ALK inhibitor, showed a significant advantage over crizotinib and had the longest OS among all ALK-inhibitors. Compared to crizotinib, lorlatinib had the best efficacy regarding PFS for global patients, followed closely by alectinib and brigatinib .
Application 2: Overcoming Resistance to ALK Inhibitors
- Scientific Field : Oncology
- Summary of the Application : Second- and third-generation ALK inhibitors are being developed to overcome resistance to first-generation ALK inhibitors in NSCLC. A third-generation ALK inhibitor, lorlatinib (PF-06463922), was reported to resensitize NSCLC to crizotinib .
- Methods of Application : Clinical trials are being conducted to evaluate the efficacy of these newer generation ALK inhibitors .
- Results or Outcomes : Preliminary results suggest that these newer ALK inhibitors may be effective in overcoming resistance to first-generation ALK inhibitors .
Application 3: Treatment of ALK-Positive Neuroblastoma
- Scientific Field : Oncology
- Summary of the Application : ALK inhibitors have shown potential in the treatment of neuroblastoma, a type of cancer that often affects children. This is particularly true for neuroblastomas that have mutations in the ALK gene .
- Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating neuroblastoma .
- Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive neuroblastoma .
Application 4: Overcoming Resistance in ALK-Positive NSCLC
- Scientific Field : Oncology
- Summary of the Application : Resistance to ALK inhibitors is a significant challenge in the treatment of ALK-positive NSCLC. Newer generations of ALK inhibitors are being developed to overcome this resistance .
- Methods of Application : Clinical trials are being conducted to evaluate the efficacy of these newer generation ALK inhibitors .
- Results or Outcomes : Preliminary results suggest that these newer ALK inhibitors may be effective in overcoming resistance to first-generation ALK inhibitors .
Application 5: Treatment of ALK-Positive Large B-Cell Lymphoma
- Scientific Field : Oncology
- Summary of the Application : ALK inhibitors have shown potential in the treatment of large B-cell lymphoma, a type of cancer that affects the lymphatic system. This is particularly true for lymphomas that have mutations in the ALK gene .
- Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating large B-cell lymphoma .
- Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive large B-cell lymphoma .
Application 6: Treatment of Inflammatory Myofibroblastic Tumors
- Scientific Field : Oncology
- Summary of the Application : ALK inhibitors have shown potential in the treatment of inflammatory myofibroblastic tumors, a rare type of tumor that can occur in various parts of the body. This is particularly true for tumors that have mutations in the ALK gene .
- Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating inflammatory myofibroblastic tumors .
- Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive inflammatory myofibroblastic tumors .
安全和危害
未来方向
Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . A growing understanding of the biology and spectrum of these mechanisms of resistance has already begun to inform the development of more effective therapeutic strategies .
属性
IUPAC Name |
2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCYJBMLKNYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735356 |
Source
|
Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ALK inhibitor 2 | |
CAS RN |
761438-38-4 |
Source
|
Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。